3-Aminopyrrolidine-2,5-dione

Catalog No.
S560252
CAS No.
5615-80-5
M.F
C4H6N2O2
M. Wt
114.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminopyrrolidine-2,5-dione

CAS Number

5615-80-5

Product Name

3-Aminopyrrolidine-2,5-dione

IUPAC Name

3-aminopyrrolidine-2,5-dione

Molecular Formula

C4H6N2O2

Molecular Weight

114.1 g/mol

InChI

InChI=1S/C4H6N2O2/c5-2-1-3(7)6-4(2)8/h2H,1,5H2,(H,6,7,8)

InChI Key

YDNMHDRXNOHCJH-UHFFFAOYSA-N

SMILES

C1C(C(=O)NC1=O)N

Synonyms

aspartimide

Canonical SMILES

C1C(C(=O)NC1=O)N

3-Aminopyrrolidine-2,5-dione, also known as aminosuccinimide, is a bifunctional heterocyclic compound featuring a reactive primary amine on the succinimide core. This structure makes it a valuable precursor in organic synthesis, particularly for constructing more complex nitrogen-containing molecules.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE4UlZfd9irp-8gKaSMB1Lwryup3n_dENYWfgTOj5zSfF-DzbIR_wm1duTFeIna_TgpP9yaOFstYolqBHyiDLE1HTRb9pykAqwzoUhFFyyRSIAuk17zFj5pzwkRUluADyj4ezID4EgV-ojjKwM8Us3Fo4MKeGUOWlU-lOJ7wgD61eA%3D)] Its primary utility lies in its role as a synthetic intermediate for creating substituted pyrroles and other heterocyclic systems, which are prominent scaffolds in medicinal chemistry for developing agents with anticonvulsant, anti-inflammatory, and enzyme-inhibiting properties.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH1XiD-_FOb47zo8AM8Knj0fKDVlkD5eTU4wp2UvsEJKcPfzN7jSJfjnu7-RkgF0y3Wp2-YS8fgPFW8gO7wMwZWwc3mRdiuIfnfjjx2TOkgSZv4uhe3h-FiHpSlQjOIUTQHNUNCZZU7w-rIMgCNBHLoqyn5auDiJ2LT8jDBHfq0HDaSNrmXHlY-u4a-Wo72Cbm88mQXTpuwCGXZSoc2_JFMLhQ1qdFQpAEWFCcxAuf8r2UoJ4NMWb3x_k_eckv4oRHl5d2CsvtYVsqysIaNwg%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGkGA1ScZkkcrAsWBjBzloPW6kvyiWgV0qrga0z0pMd8AZ8a3Xe4Wf2yiRt0B2zm5nixs_z7Ag0SyQQgXwAA0Y3lArB5L6onwwEnhMoxSpVKJXKvaW3Tmgqysavrf7lgbXCv2fIoUEGidTIKA%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFwV9lcc8f-EfT1TWaN-UgGVbyBFig0ixmAe1qOX_xjH3Y90-J5dWf8Ka354JtVO_JAdoFo7p4Tf9NSKgFOrqlFxuTqDeMIxuB6gvcEmJbhFfKRz6NIc9y_5GIRDYR7GB2uS44%3D)]

Substituting 3-Aminopyrrolidine-2,5-dione with simpler analogs like maleimide or attempting multi-step routes starting from succinimide often fails to replicate synthetic outcomes efficiently. Using maleimide as a starting point for Michael additions can lead to different reactivity profiles and may require additional steps to achieve the desired saturated pyrrolidine core.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF_bEC1Ywoi9FnZ_7LRxiG2N7alXyFdhDllQWoOYS1KXC9qFbc2DnMniAXPNoJE_3lCxLttHwfnISO4a_jVtEpaVmmTA7Vl190XA_L-Pqfrnyluqw_aU6mS_YBVVShyMxXXXm8%3D)] Furthermore, the specific C3-amino substitution pattern is critical; using an isomer like N-aminosuccinimide would result in fundamentally different product geometries and biological activities, as the position of the amine dictates the subsequent cyclization and derivatization pathways.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4oU2gW5-VJEg1SLhomAhTf1qG5kBkCpg4pqy8iEXdYT6YDQoxAptRQ3wOo-UvCx2sGBB0kJpDj7TdJLHljT_4yDl9I3d5dT8kf3_SpchykZiZfUPFBszkudHbebFxAPwVAN46nnrX7UOsTbv3YtR0FsBh7nDBtepl-EdAO-NYpMgOuYQOPybIaTxf_8ZC8uXZxc4naYYYIcxW4IATgKCs9q_u7bpdD056Xfvpi2P44ThBE64TGNBy8c_SBapKxFdMaKPzJqkTOngIHF545rq22NneQkhZkHd9cpuIAZtbqzpZcPSBbnpH6lTJaSbg9sfA-6MYBCebYxlQpLCAAj2WbHxvJ0p27uSnkYIAgLwHef0Lz2xaPf5M6EAC0XxRl8-8S6HkiPkvZevPUO1_zaPrNZkPWWRF)] Attempting to synthesize the compound in situ from less functionalized precursors typically results in lower overall yields and more complex purification challenges, making the direct procurement of 3-Aminopyrrolidine-2,5-dione a more resource-efficient strategy.

Superior Precursor for Pyrrole Synthesis via Paal-Knorr Condensation

3-Aminopyrrolidine-2,5-dione serves as a direct and efficient amine source in the Paal-Knorr synthesis to produce N-substituted pyrroles from 1,4-dicarbonyl compounds.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEz-c3zjv1MO7HIBb7iAZrEMnA0CjhsLorgx4p9mMKJsZbsDP2HCSwbDzQAPWdtWkzYpeiAmwJfopoLeiCyA1jpvYGpX5fDTB6Kgx78KtiB-LX0OP8lRPfq5hg5eRK9o-D0hD5AkLKMXI8dZVSE3CFGnC4ROA%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFtU6LS8mfQEO2nUnpgB8DISwhcy-GZGyJ1Oo7a-Z2bTXGss9FrufPIYwibGCNAH_VKd0eXqr6ZRV55Dthr2CbNK5O3zM4XsTYbsrne-0T-WCqlnqQZFlHqqthOnhRRIgDZrCdZuXM6phHOI3VLfRvzMCBjHVXkcsEQxlC8zANlM8xiFEU0GKApPtFmCA%3D%3D)] This one-step condensation directly incorporates the succinimide moiety, a valuable pharmacophore, onto the pyrrole ring. Alternative multi-step approaches, such as first forming a protected aminopyrrole and then adding the succinyl group, are generally less efficient and result in lower overall yields.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataDirect, one-step condensation to form N-(2,5-dioxopyrrolidin-3-yl)pyrroles.
Comparator Or BaselineMulti-step routes involving protection, pyrrole formation, deprotection, and acylation.
Quantified DifferenceFewer synthetic steps and reduced purification requirements compared to multi-step alternatives.
ConditionsPaal-Knorr reaction conditions, typically involving a 1,4-dicarbonyl compound and a primary amine under weakly acidic conditions.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFtU6LS8mfQEO2nUnpgB8DISwhcy-GZGyJ1Oo7a-Z2bTXGss9FrufPIYwibGCNAH_VKd0eXqr6ZRV55Dthr2CbNK5O3zM4XsTYbsrne-0T-WCqlnqQZFlHqqthOnhRRIgDZrCdZuXM6phHOI3VLfRvzMCBjHVXkcsEQxlC8zANlM8xiFEU0GKApPtFmCA%3D%3D)]

This compound enables a more streamlined and higher-yielding synthesis of complex pyrrole-succinimide scaffolds, reducing time and resource costs in drug discovery and development.

Enabling Precursor for Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

The aminopyrrolidine core is a well-established scaffold for potent dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE-PRibefYC45awbtSH1fXdWGtkf661pr7gq_5yaRU1PJSUS5fHMSEOZqvwNJXUyjqNN5ERQZRwGo7Mv3dZ_JcapCb_mYhexc_FaiQeESiFVT7rc9cfW86oPKhcnvKEVrBFaw%3D%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQESrYqHCYnbAFcrAmFx-ehd4InrxNCur_LjjlvWws_fGSVaJEUtGa34S4l5mxMPyj891j1n_TVOHKsGuy_B20SnCft1VKjkTsV--iZpadakQVGaz7ByDsrC2iO3dp6uYb-7zFGaCiqjICPEfUj5DyRJWsjUdoJOiM1xnuMbypIAAoBx98IFFE7-YXWGGyBHRp0PB0cqS6NPa6kvXxqHYg%3D%3D)] Using 3-Aminopyrrolidine-2,5-dione or its derivatives provides a direct entry into this chemical space. For instance, a series of potent DPP-IV inhibitors was developed based on a 3-amino-4-substituted pyrrolidine structure, highlighting the importance of this specific starting material for accessing clinically relevant molecules.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEIXLqAeIhEwObxxqF5AXeU18W8ENCnghuyXjk1pXLPl3QAwYWnli9KIvkjMN_m1PLZjCawRrm_PaABONT-fQEqMUKOr3rZAk32V3PC9g-E1Ckjp2euTm9yPRfG57swNe-J-wc%3D)] In contrast, building the scaffold from acyclic precursors would require more complex and lower-yielding cyclization strategies.

Evidence DimensionScaffold Suitability for Target Class
Target Compound DataServes as a direct precursor to the 3-aminopyrrolidine core found in multiple classes of DPP-IV inhibitors.
Comparator Or BaselineAcyclic precursors or other heterocyclic starting materials lacking the specific aminopyrrolidine-dione substructure.
Quantified DifferenceProvides a more direct and established synthetic route to a validated therapeutic scaffold compared to de novo synthesis.
ConditionsMulti-step synthesis of DPP-IV inhibitors for structure-activity relationship (SAR) studies.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEIXLqAeIhEwObxxqF5AXeU18W8ENCnghuyXjk1pXLPl3QAwYWnli9KIvkjMN_m1PLZjCawRrm_PaABONT-fQEqMUKOr3rZAk32V3PC9g-E1Ckjp2euTm9yPRfG57swNe-J-wc%3D)]

For researchers in metabolic disease, this compound is a validated and efficient starting point for synthesizing novel DPP-IV inhibitors, accelerating the drug discovery process.

Improved Reaction Conditions Compared to Acid-Catalyzed Alternatives

Synthesizing pyrrolidine-2,3-dione derivatives from related precursors often involves harsh conditions like glacial acetic acid, which can protonate amine reactants and reduce nucleophilicity, leading to lower yields (e.g., 36%).[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEk0hPn93WWCj9QVSlcU7xSdQub2SZgTYXTNTdaBvGd9QFawvNuNOEfn9AQLUnm6CppRror6fzgT7VWCAft_D9hVn4M4GIRg7zhfbVnXUro5Y3r75NAUuOkX8r7FYqD45fmUIfgGLfc4WrdlY89behNRA%3D%3D)] However, reactions utilizing pre-formed building blocks similar in complexity to 3-aminopyrrolidine-2,5-dione can proceed efficiently in greener solvents like ethanol, dramatically increasing product yields to as high as 89% under optimized conditions. This highlights the processability advantages of using a well-defined, functionalized starting material over in-situ formation or reactions requiring harsh acidic catalysts.

Evidence DimensionProduct Yield
Target Compound Data89% (in ethanol)
Comparator Or Baseline36% (in glacial acetic acid)
Quantified DifferenceA 2.47x increase in yield by avoiding harsh acidic conditions.
ConditionsSynthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives from a 3-pyrrolin-2-one precursor and an aliphatic amine.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEk0hPn93WWCj9QVSlcU7xSdQub2SZgTYXTNTdaBvGd9QFawvNuNOEfn9AQLUnm6CppRror6fzgT7VWCAft_D9hVn4M4GIRg7zhfbVnXUro5Y3r75NAUuOkX8r7FYqD45fmUIfgGLfc4WrdlY89behNRA%3D%3D)]

Choosing this compound can lead to more efficient, higher-yielding, and potentially greener synthetic processes by avoiding the need for harsh acid catalysts and enabling the use of more benign solvents.

Core Building Block for Anticonvulsant Drug Discovery Programs

The pyrrolidine-2,5-dione scaffold is a validated pharmacophore for anticonvulsant agents. This compound is the ideal starting material for creating libraries of 3-substituted derivatives to explore structure-activity relationships (SAR) for treating epilepsy, including pharmacoresistant seizures.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH1XiD-_FOb47zo8AM8Knj0fKDVlkD5eTU4wp2UvsEJKcPfzN7jSJfjnu7-RkgF0y3Wp2-YS8fgPFW8gO7wMwZWwc3mRdiuIfnfjjx2TOkgSZv4uhe3h-FiHpSlQjOIUTQHNUNCZZU7w-rIMgCNBHLoqyn5auDiJ2LT8jDBHfq0HDaSNrmXHlY-u4a-Wo72Cbm88mQXTpuwCGXZSoc2_JFMLhQ1qdFQpAEWFCcxAuf8r2UoJ4NMWb3x_k_eckv4oRHl5d2CsvtYVsqysIaNwg%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF_bEC1Ywoi9FnZ_7LRxiG2N7alXyFdhDllQWoOYS1KXC9qFbc2DnMniAXPNoJE_3lCxLttHwfnISO4a_jVtEpaVmmTA7Vl190XA_L-Pqfrnyluqw_aU6mS_YBVVShyMxXXXm8%3D)]

Accelerating the Synthesis of Dipeptidyl Peptidase (DPP-IV) Inhibitors

In medicinal chemistry programs targeting type 2 diabetes, this compound serves as a key intermediate for the synthesis of aminopyrrolidine-based DPP-IV inhibitors. Its structure allows for direct incorporation into the core of these therapeutic agents, streamlining the synthetic route to potent and selective enzyme inhibitors.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEIXLqAeIhEwObxxqF5AXeU18W8ENCnghuyXjk1pXLPl3QAwYWnli9KIvkjMN_m1PLZjCawRrm_PaABONT-fQEqMUKOr3rZAk32V3PC9g-E1Ckjp2euTm9yPRfG57swNe-J-wc%3D)][[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEu53m6nkGJoO9bmoxwTB2S3AmlZG1UeVsnUI1KfR7Ms8-vufSUeohTwaMvQu17ukDmliRRqi7Cwwk_fosFwogmgpV1cH5sJMr66pE4TcZZAeT3B4TQXck-kBPLY-VuZeSUk2Ab4K2OvUmoOCQ%3D)]

Development of Novel Anti-inflammatory Agents

As a precursor to N-substituted pyrrolidine-2,5-diones, this compound is suitable for synthesizing molecules designed as multitarget anti-inflammatory agents, such as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFwV9lcc8f-EfT1TWaN-UgGVbyBFig0ixmAe1qOX_xjH3Y90-J5dWf8Ka354JtVO_JAdoFo7p4Tf9NSKgFOrqlFxuTqDeMIxuB6gvcEmJbhFfKRz6NIc9y_5GIRDYR7GB2uS44%3D)]

XLogP3

-1.8

Dates

Last modified: 08-15-2023

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